molecular formula C20H16FN3O5S B5179659 N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B5179659
M. Wt: 429.4 g/mol
InChI Key: NXCZHXKBZZFSAQ-UHFFFAOYSA-N
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Description

N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as FNPPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of sulfonylureas, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes. FNPPG has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

FNPPG has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. FNPPG has also been found to exhibit anti-tumor effects, suggesting its potential as an anticancer agent. In addition, FNPPG has been shown to possess neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of FNPPG is not fully understood. However, it is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. FNPPG has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The inhibition of HDACs by FNPPG may contribute to its anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
FNPPG has been found to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. FNPPG has also been found to reduce the proliferation of cancer cells and induce apoptosis. In addition, FNPPG has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

FNPPG has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FNPPG has also been extensively studied, with a large body of literature available on its pharmacological properties. However, FNPPG also has limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of FNPPG is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on FNPPG. One area of interest is the development of FNPPG analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the effects of FNPPG on other disease models, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the exact mechanism of action of FNPPG and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of FNPPG involves the reaction of 4-fluoroaniline with 2-nitrobenzenesulfonyl chloride to form N-(4-fluorophenyl)-2-nitrobenzenesulfonamide. This intermediate is then reacted with N-phenylglycine to form FNPPG. The synthesis process has been optimized to produce high yields of pure FNPPG.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5S/c21-15-10-12-16(13-11-15)22-20(25)14-23(17-6-2-1-3-7-17)30(28,29)19-9-5-4-8-18(19)24(26)27/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZHXKBZZFSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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